(3,5-DIMETHYL-4-ISOXAZOLYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE
Overview
Description
(3,5-DIMETHYL-4-ISOXAZOLYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is a heterocyclic compound with a molecular formula of C18H20N4O2. This compound is significant in the field of medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHYL-4-ISOXAZOLYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE can be achieved through various methods. One common method involves the condensation of 3,5-dimethylisoxazole-4-carboxylic acid with 4-(4-methylbenzyl)piperazine in the presence of coupling reagents. Another method includes the reaction of 2-amino-2-phenyl-1-propanol with 2-acetyl-1,3-cyclohexanedione in the presence of sodium ethoxide.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHYL-4-ISOXAZOLYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3,5-DIMETHYL-4-ISOXAZOLYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of pharmacologically active compounds.
Biology: Studied for its potential biological activities, including analgesic, anti-inflammatory, antioxidant, and anti-cancer effects.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of cannabinoids and other analgesic compounds.
Mechanism of Action
The mechanism of action of (3,5-DIMETHYL-4-ISOXAZOLYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. It has been shown to modulate various biological pathways, leading to its pharmacological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors involved in inflammation and pain signaling.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone: Another heterocyclic compound with similar pharmacological activities.
(3,5-Dimethyl-4-isoxazolyl)[4-(2-methoxyphenyl)piperazino]methanone: A compound with similar structural features and biological activities.
(3,5-Dimethyl-4-isoxazolyl)(phenyl)methanol: A related compound used in similar research applications.
Uniqueness
(3,5-DIMETHYL-4-ISOXAZOLYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is unique due to its specific combination of the isoxazole and piperazine rings, which contribute to its distinct pharmacological profile. Its potential therapeutic applications and biological activities make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-4-6-16(7-5-13)12-20-8-10-21(11-9-20)18(22)17-14(2)19-23-15(17)3/h4-7H,8-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZDIIFTBYCCLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(ON=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.